3,5-Dinitrobenzohydrazide
Overview
Description
3,5-Dinitrobenzohydrazide is an organic compound with the molecular formula C7H6N4O5 It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring and a hydrazide group (-CONHNH2)
Scientific Research Applications
3,5-Dinitrobenzohydrazide has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3,5-Dinitrobenzohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting these enzymes, this compound can potentially affect nerve signal transmission .
Mode of Action
This compound interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then enhance nerve signal transmission .
Biochemical Pathways
It is known that the compound’s inhibition of ache and bche can impact the cholinergic pathway, which is involved in many physiological processes, including muscle movement, breathing, heart rate, and learning .
Result of Action
The inhibition of AChE and BChE by this compound can lead to an increase in acetylcholine levels, potentially enhancing nerve signal transmission . This could have various effects at the molecular and cellular levels, depending on the specific physiological context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially improve cognitive function .
Biochemical Analysis
Biochemical Properties
3,5-Dinitrobenzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition is achieved through the binding of this compound to the active sites of these enzymes, thereby preventing the hydrolysis of their substrates. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For example, the inhibition of acetylcholinesterase by this compound involves the formation of a stable complex between the compound and the enzyme’s active site, preventing substrate access and subsequent hydrolysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and enzyme inhibition, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase . These interactions can lead to changes in metabolic flux and the levels of key metabolites, influencing cellular homeostasis and function. Additionally, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, further contributing to its antioxidant properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can accumulate in various cellular compartments, depending on its chemical properties and interactions with intracellular components . Studies have shown that this compound can be transported across cell membranes through passive diffusion and active transport mechanisms, facilitated by specific transport proteins . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The presence of this compound in these compartments can affect its interactions with biomolecules and its overall biological activity, contributing to its diverse effects on cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzohydrazide can be synthesized through the reaction of methyl 3,5-dinitrobenzoate with hydrazine hydrate. The process involves the following steps:
- Dissolve methyl 3,5-dinitrobenzoate in ethanol at 0°C.
- Add 80% hydrazine hydrate dropwise to the solution while stirring.
- Stir the mixture at room temperature for 4 hours.
- Filter the precipitated product and rinse it with ethanol and diethyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process mentioned above can be scaled up for industrial applications. The key factors in industrial production would include maintaining reaction conditions, ensuring purity, and optimizing yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) under suitable conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives such as N-acylhydrazones.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Reagents such as acyl chlorides or aldehydes can be used to form N-acylhydrazones under mild conditions.
Major Products:
Reduction: The reduction of this compound yields 3,5-diaminobenzohydrazide.
Substitution: The reaction with acyl chlorides or aldehydes forms various N-acylhydrazone derivatives
Comparison with Similar Compounds
- 3,5-Dinitrobenzoic Acid
- 3,5-Dinitrobenzamide
- 3,5-Diaminobenzohydrazide
Properties
IUPAC Name |
3,5-dinitrobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O5/c8-9-7(12)4-1-5(10(13)14)3-6(2-4)11(15)16/h1-3H,8H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPILVRNBBRSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183197 | |
Record name | 3,5-Dinitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2900-63-2 | |
Record name | 3,5-Dinitrobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2900-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitrobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002900632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2900-63-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,5-Dinitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DINITROBENZOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DQ568XMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reactions 3,5-Dinitrobenzohydrazide can undergo, and what are the potential biological applications of the resulting products?
A1: this compound readily reacts with aldehydes and ketones to form N-acylhydrazones. [, ] This reaction has been explored for synthesizing various heterocyclic compounds, particularly 1,3,4-oxadiazoles. [] These derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria like S. aureus and E. coli. [, ] This suggests their potential as lead compounds for developing novel antibacterial agents.
Q2: Can you provide details on the structural characterization of this compound derivatives, specifically focusing on spectroscopic data?
A2: Research indicates that techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) are commonly employed to characterize this compound derivatives. [, ] For example, the formation of N-acylhydrazones is confirmed by the presence of characteristic peaks in their ¹H-NMR spectra. Furthermore, the structure of a 3-acetyl-2,3-dihydro-1,3,4-oxadiazole derivative synthesized from this compound was confirmed by X-ray analysis. [] These spectroscopic methods provide crucial information about the structure and purity of the synthesized compounds, which is essential for further biological evaluation and development.
Q3: Have any studies investigated the Structure-Activity Relationship (SAR) of this compound derivatives, particularly concerning their antibacterial activity?
A3: While the provided abstracts don't delve into detailed SAR studies, they highlight that incorporating a 2-cyano-5-mercapto-1,3,4-thiadiazole moiety into this compound derivatives resulted in compounds with notable activity against Staphylococcus aureus, E. coli, and Proteus mirabilis. [] This finding suggests that specific structural modifications to the this compound scaffold can significantly influence its antibacterial properties and warrant further investigation.
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